1,2-Bis(4-methylphenyl)hydrazine

Description

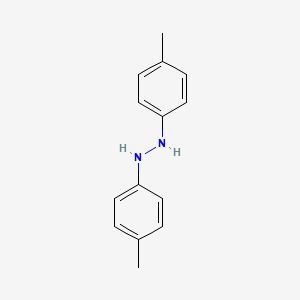

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRKNJUDRORQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NNC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980014 | |

| Record name | 1,2-Bis(4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-47-8 | |

| Record name | NSC86544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis 4 Methylphenyl Hydrazine and Analogous Chemical Structures

Indirect Synthetic Pathways and Precursor Chemistry of Related Hydrazines

Indirect routes are crucial for the synthesis of complex hydrazines, often involving the preparation and subsequent reaction of stable precursors. These pathways offer versatility and control over the final product's structure.

Diazotization and Subsequent Reduction of Anilines

A primary and well-established method for the synthesis of arylhydrazines involves the diazotization of a primary aromatic amine, followed by a reduction step. prepchem.comsigmaaldrich.com In the context of synthesizing precursors for 1,2-bis(4-methylphenyl)hydrazine, the starting material would be p-toluidine.

The process begins with the diazotization of p-toluidine, which is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). nih.govgoogle.com This reaction converts the primary amino group into a diazonium salt, specifically p-toluenediazonium chloride. google.com

The resulting diazonium salt is a highly reactive intermediate and is not typically isolated. prepchem.com It is then reduced to form the corresponding arylhydrazine, p-tolylhydrazine. prepchem.comnih.gov Common reducing agents for this transformation include sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂) in the presence of hydrochloric acid. nih.gov For instance, a solution of p-tolyldiazonium chloride can be treated with a bisulfite-sulfite mixture to yield p-tolylhydrazine sulfonate, which is then hydrolyzed to p-tolylhydrazine hydrochloride. google.com

Diazotization: p-Toluidine + NaNO₂ + 2HCl → p-Toluenediazonium chloride + NaCl + 2H₂O

Reduction: p-Toluenediazonium chloride + Reducing Agent → p-Tolylhydrazine

This method provides a reliable route to p-tolylhydrazine, a key building block for the synthesis of 1,2-bis(4-methylphenyl)hydrazine.

Table 1: Reaction Parameters for the Synthesis of p-Tolylhydrazine via Diazotization

| Parameter | Value/Condition |

| Starting Material | p-Toluidine |

| Diazotizing Agent | Sodium Nitrite / Hydrochloric Acid |

| Diazotization Temperature | 0–5 °C |

| Reducing Agent | Sodium Sulfite or Stannous Chloride/HCl |

| Intermediate | p-Toluenediazonium chloride |

| Product | p-Tolylhydrazine |

Reactions Utilizing Hydrazine (B178648) Hydrate (B1144303) for Derivative Synthesis

Hydrazine hydrate (N₂H₄·H₂O) is a versatile reagent in the synthesis of various hydrazine derivatives. chemscene.comtcichemicals.com It can be employed in reactions with suitable substrates to introduce the hydrazine moiety. For example, hydrazine hydrate can react with esters or activated aryl halides to form hydrazides or substituted hydrazines, respectively.

In a general sense, the synthesis of symmetrical N,N'-diacylhydrazines can be achieved by reacting an acid chloride with hydrazine hydrate. researchgate.net While not a direct route to 1,2-bis(4-methylphenyl)hydrazine, this illustrates the utility of hydrazine hydrate in forming N-N bonds.

A more relevant approach involves the reaction of a substituted aromatic compound with hydrazine hydrate. For instance, substituted chlorobenzenes can be heated with hydrazine hydrate, sometimes in the presence of a solvent like dioxane or pyridine, to yield the corresponding phenylhydrazine (B124118). researchgate.net This nucleophilic aromatic substitution reaction, however, is generally more facile with electron-deficient aromatic rings.

The synthesis of various hydrazone and thiazole (B1198619) derivatives has also been accomplished using hydrazine hydrate as a key reactant, highlighting its broad applicability in constructing molecules with a hydrazine core. tcichemicals.com

Table 2: Examples of Hydrazine Hydrate in Synthesis

| Reactant | Reagent | Product Type | Reference |

| Acid Chloride | Hydrazine Hydrate | Symmetrical N,N'-diacylhydrazine | researchgate.net |

| Substituted Chlorobenzene | Hydrazine Hydrate | Phenylhydrazine derivative | researchgate.net |

| α-Halogenocarbonyls | p-Toluenesulfonylthiosemicarbazide | p-Toluenesulfonyl-hydrazinothiazoles | tcichemicals.com |

Formation of Hydrazone Intermediates through Condensation Reactions

Hydrazones are compounds containing the R₁R₂C=NNH₂ functional group and are readily formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. google.comnih.gov This reaction is a fundamental process in organic chemistry and serves as a pathway to more complex hydrazine derivatives. google.com

In the context of 1,2-bis(4-methylphenyl)hydrazine, a relevant reaction would be the condensation of p-tolylhydrazine with p-tolualdehyde. This reaction would yield the corresponding hydrazone, N-(4-methylbenzylidene)-N'-(4-methylphenyl)hydrazine.

The formation of a hydrazone typically involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. google.com The reaction is often catalyzed by a small amount of acid.

These hydrazone intermediates can be valuable in subsequent synthetic steps. For example, they are key intermediates in the Wolff-Kishner reduction, where the hydrazone is converted to an alkane. nih.gov In other applications, the C=N bond of the hydrazone can be reduced to afford a 1,2-disubstituted hydrazine. The synthesis of p-tolualdehyde 2,4-dinitrophenylhydrazone is a classic example of this type of condensation reaction.

Table 3: General Scheme for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product |

| p-Tolylhydrazine | p-Tolualdehyde | N-(4-methylbenzylidene)-N'-(4-methylphenyl)hydrazine |

| Hydrazine | Aldehyde/Ketone | Hydrazone |

| 2,4-Dinitrophenylhydrazine | p-Tolualdehyde | p-Tolualdehyde 2,4-dinitrophenylhydrazone |

Chemical Reactivity and Transformation Pathways of 1,2 Bis 4 Methylphenyl Hydrazine

Oxidative Transformations

The nitrogen-nitrogen single bond in 1,2-Bis(4-methylphenyl)hydrazine is a key site of reactivity, making the molecule prone to oxidation. This process typically involves the removal of two protons and two electrons, leading to the formation of a more stable, conjugated system.

The oxidation of 1,2-disubstituted hydrazines, such as 1,2-Bis(4-methylphenyl)hydrazine, is a well-established transformation that yields the corresponding azo compound. In this specific case, oxidation leads to the formation of 1,2-Bis(4-methylphenyl)diazene, also known as p-azotoluene. This product is often observed as a byproduct in other reactions of p-hydrazotoluene, such as the benzidine (B372746) rearrangement, where it is formed through an intermolecular process. caltech.edu The conversion involves the formal loss of two hydrogen atoms from the hydrazine (B178648) moiety, resulting in the formation of a nitrogen-nitrogen double bond (N=N).

The mechanism of oxidation for hydrazine derivatives can proceed through various pathways, often involving radical or ionic intermediates. For 1,2-disubstituted hydrazines, the oxidation is believed to proceed via a stepwise loss of electrons and protons. The initial step is the formation of a radical cation, which can then lose a proton and a second electron to form the final azo compound. The exact mechanism and the intermediates involved can be influenced by the specific oxidizing agent used and the reaction conditions. For instance, enzyme systems like cytochrome P450 have been shown to preferentially oxidize the nitrogen-to-nitrogen bond of 1,2-disubstituted hydrazines, leading to stable azo intermediates.

Rearrangement Reactions

One of the most characteristic reactions of aromatic hydrazo compounds is the acid-catalyzed benzidine rearrangement, a transformation that has been the subject of extensive mechanistic study.

In the presence of acid, 1,2-Bis(4-methylphenyl)hydrazine undergoes a complex intramolecular rearrangement to yield a mixture of products. caltech.educaltech.edu This classic reaction of aryl hydrazines involves the cleavage of the N-N bond and the formation of new C-C and C-N bonds. A significant amount of research has been dedicated to elucidating the mechanism of this rearrangement. caltech.edu For p-hydrazotoluene, the rearrangement does not yield a single product but rather a mixture, which includes an o-semidine and p-toluidine, in addition to the disproportionation product p-azotoluene. caltech.edu

An investigation into the product distribution from the rearrangement of p-hydrazotoluene revealed the following composition caltech.edu:

| Product | Reported Weight Ratio |

|---|---|

| p-Toluidine | 3 |

| p-Azotoluene | 2 |

| o-Semidine (2-amino-4',5-dimethyldiphenylamine) | 4 |

It was noted that these products account for approximately 90% of the starting material, suggesting the formation of other minor, unidentified products. caltech.edu

The nature and position of substituents on the aromatic rings have a profound effect on the rate and outcome of the benzidine rearrangement. Electron-donating groups, such as the methyl groups in 1,2-Bis(4-methylphenyl)hydrazine, are known to accelerate the rate of the rearrangement. caltech.edu This accelerating effect is consistent with a mechanism where the rate-determining step involves the development of positive charge on the aromatic rings. The methyl groups help to stabilize this charge through their inductive and hyperconjugative effects. In contrast, electron-withdrawing groups tend to retard the reaction. caltech.edu The presence of the methyl groups at the para positions of 1,2-Bis(4-methylphenyl)hydrazine blocks the formation of the typical benzidine product (4,4'-diaminobiphenyl derivative), thus favoring the formation of the o-semidine product through coupling at an ortho position.

Nucleophilic Reactivity and Coupling Reactions

The lone pairs of electrons on the nitrogen atoms impart nucleophilic character to 1,2-Bis(4-methylphenyl)hydrazine, allowing it to participate in a variety of coupling reactions. The nucleophilicity is influenced by the electronic effects of the attached aryl groups.

Hydrazines are known to be effective nucleophiles in reactions with electrophilic centers. For example, they readily react with carbonyl compounds such as aldehydes and ketones in a nucleophilic addition reaction to form hydrazones. mdpi.com This reactivity is a fundamental transformation in organic chemistry. While specific kinetic studies on the nucleophilicity of 1,2-Bis(4-methylphenyl)hydrazine are not widely reported, general studies on substituted hydrazines show that the introduction of alkyl or aryl groups modifies their reactivity. nih.govpsu.edu

Furthermore, arylhydrazines can serve as partners in various transition metal-catalyzed cross-coupling reactions. nih.gov These reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Although the primary focus of such studies has often been on monosubstituted arylhydrazines, the principles can be extended to symmetrically disubstituted hydrazines. These reactions often proceed via the cleavage of the C-N bond, with the hydrazine acting as an electrophilic partner under certain catalytic conditions. nih.gov

Reactions with Electrophilic Species

The nitrogen atoms in hydrazine derivatives possess nucleophilic properties, allowing them to react with a variety of electrophiles. nih.gov In the case of symmetrically substituted hydrazines like 1,2-Bis(4-methylphenyl)hydrazine, reactions with electrophiles can lead to the formation of more complex structures. For instance, acetohydrazide derivatives can react with carbon electrophiles such as acid chlorides and acetylacetone. nih.gov The nucleophilicity of the nitrogen atom is fundamental to many of its transformation pathways, including the initial step of condensation and cyclization reactions. This reactivity can be interpreted through the interaction of the high-energy Highest Occupied Molecular Orbital (HOMO) at the nitrogen atom with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. nih.gov

Condensation with Carbonyl Compounds to Form Hydrazone Derivatives

A cornerstone of hydrazine chemistry is the condensation reaction with carbonyl compounds (aldehydes and ketones) to yield hydrazone derivatives. researchgate.net This reaction is typically straightforward and high-yielding, often catalyzed by a small amount of acid. researchgate.netresearchgate.net The resulting hydrazone's C=N double bond is a key functional group that opens pathways for further chemical transformations. minarjournal.com

The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the hydrazone. libretexts.orgwikipedia.org This reaction is widely employed for the synthesis of hydrazone derivatives, which are themselves valuable intermediates and possess a range of biological activities. nih.govnih.gov The reaction can be carried out in various solvents, including water and ethanol (B145695), sometimes even under catalyst-free conditions. ajrconline.org

Table 1: Examples of Hydrazone Formation from Hydrazine Derivatives and Carbonyl Compounds

| Hydrazine Derivative | Carbonyl Compound | Conditions | Product Type | Reference |

| Phenylhydrazine (B124118) | Substituted Benzaldehydes | Not Specified | 1-substituted-2-phenylhydrazone | nih.gov |

| Hydrazine Hydrate (B1144303) | Benzophenones | Ethanol/Water, Reflux | Aryl Hydrazone | ajrconline.org |

| Hydrazine/Hydrazides | Aromatic Aldehydes | Protic Solvents | Hydrazone | minarjournal.com |

| Hydrazine | Ketone/Aldehyde | Base (KOH), Heat | Hydrazone (Wolff-Kishner intermediate) | libretexts.orgwikipedia.org |

Derivatization through Functional Group Transformations

Once 1,2-Bis(4-methylphenyl)hydrazine is incorporated into a larger molecular framework, further derivatization can be achieved through transformations of other functional groups present in the molecule. figshare.com Research on related complex heterocyclic systems, such as 1,4-dihydrobenzo nih.govCurrent time information in Bangalore, IN.longdom.orgtriazinyl radicals derived from hydrazine precursors, has demonstrated the robustness of the core structure to various reaction conditions. vanderbilt.edu These conditions include basic hydrolysis, catalytic hydrogenation, and reactions with organometallic reagents. figshare.comvanderbilt.edu

For example, functional groups like esters (e.g., -CO2Me) or nitro groups (-NO2) on the aromatic rings of a complex molecule derived from a hydrazine can be transformed. Ester groups can be hydrolyzed to carboxylic acids, and nitro groups can be reduced to anilines, which can then be further alkylated or coupled with other molecules like amino acids. figshare.com The hydrazine moiety itself can also be subject to transformations. For instance, the Wolff-Kishner reduction involves the conversion of a carbonyl to a hydrazone, which is then reduced under basic conditions, cleaving the C-N bonds and forming an alkane. wikipedia.orgorganicchemistrydata.org

Cyclization Reactions to Form Heterocyclic Systems

The hydrazine moiety is a key component in the synthesis of numerous nitrogen-containing heterocyclic systems. Through various cyclization strategies, derivatives of 1,2-Bis(4-methylphenyl)hydrazine can serve as precursors to valuable heterocyclic scaffolds.

Synthesis of Triazole Derivatives from Hydrazine Analogues

1,2,4-Triazoles are an important class of heterocyclic compounds that can be synthesized from hydrazine derivatives. scispace.comresearchgate.net Various synthetic routes exist, often involving the reaction of hydrazine analogues like hydrazides or hydrazones with compounds containing the necessary carbon and nitrogen atoms to complete the five-membered ring.

One common method involves the reaction of aryl acid hydrazides with reagents like carbon disulfide and hydrazine hydrate to form a 4-amino-3-thiol-1,2,4-triazole ring. rdd.edu.iq Another approach is the reaction of hydrazones with amines under aerobic oxidative conditions in a metal-free intermolecular process. isres.org Additionally, substituted 1,2,4-triazoles can be formed from the reaction of hydrazines with formamide (B127407) under microwave irradiation or through multicomponent reactions involving hydrazines, paraformaldehyde, and other reagents. organic-chemistry.org

Table 2: Selected Methods for Synthesis of 1,2,4-Triazole (B32235) Derivatives

| Precursor(s) | Reagent(s) | Key Transformation | Product | Reference |

| Aryl Hydrazides | CS2/KOH, Hydrazine Hydrate | Cyclization | 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | rdd.edu.iq |

| Hydrazones, Amines | Aerobic Oxidation | C-H functionalization, C=N bond formation | 1,2,4-Triazole scaffold | isres.org |

| Hydrazines, Formamide | Microwave Irradiation | Catalyst-free condensation/cyclization | Substituted 1,2,4-Triazoles | organic-chemistry.org |

| Trifluoroacetimidohydrazides | I2, DMF | Oxidative Cyclization | 3-trifluoromethyl-1,2,4-triazoles | isres.org |

Formation of Phthalazine (B143731) Derivatives from Hydrazine Precursors

Phthalazines and their derivatives, particularly phthalazinones, are bicyclic heterocyclic compounds frequently synthesized using hydrazine precursors. longdom.org The reaction of hydrazine derivatives with ortho-disubstituted benzene (B151609) rings, such as o-acylbenzoic acids or phthalic anhydrides, is a primary method for constructing the phthalazine skeleton. longdom.orgbu.edu.eg

For example, reacting o-acylbenzoic acids with hydrazines like phenylhydrazine in boiling ethanol or butanol leads to the formation of 2-substituted phthalazinones. bu.edu.eg Similarly, phthalic anhydrides react with hydrazine hydrate, often in acetic acid, to yield phthalazinones. longdom.org More complex phthalazine structures can be accessed by reacting hydrazides with various electrophiles to build upon the core structure. nih.govacs.org

Other Annulation and Ring-Forming Reactions Involving Hydrazine Moieties

Beyond triazoles and phthalazines, the hydrazine functional group facilitates a variety of other annulation (ring-forming) reactions. A notable example is the rhodium-catalyzed annulative cyclization between indolyl azines (which are symmetrical hydrazones derived from hydrazine and two equivalents of a ketone) and alkynes. acs.org In this process, the azine undergoes a remarkable N-N bond cleavage, leading to the formation of two molecules of a γ-carboline product for every one molecule of azine, demonstrating high atom economy. acs.orgacs.org

Other specialized cyclization reactions include the formation of N-fused tricyclic systems like nih.govCurrent time information in Bangalore, IN.longdom.orgtriazolo[4,3-b] nih.govCurrent time information in Bangalore, IN.longdom.orgtriazine from aryl hydrazine precursors. nih.gov The stability of certain intermediates, such as hydrazides formed during a reaction, can sometimes lead to unexpected pathways, like the reduction of a ketone group via a Wolff-Kishner-like mechanism, showcasing the diverse reactivity of hydrazine derivatives in complex multi-step syntheses. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 1,2 Bis 4 Methylphenyl Hydrazine and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental in determining the structural and electronic characteristics of 1,2-Bis(4-methylphenyl)hydrazine and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific arrangement of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of a derivative, 1,2-bis[1-(4-methylphenyl)ethylidene]hydrazine, the methyl protons (CH₃) appear as a singlet at approximately δ 2.16 ppm. The aromatic protons show multiplets in the region of δ 7.15-7.94 ppm. For a related compound, (1E)-[1-(4-Methylphenyl)ethylidene]hydrazine, the methyl protons are observed at δ 2.0 ppm and the aromatic protons resonate between δ 7.0 and 7.5 ppm. In the case of phenylhydrazine (B124118), the protons of the phenyl group appear in the range of δ 6.76-7.21 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum of 1,2-bis[1-(4-methylphenyl)ethylidene]hydrazine shows the methyl carbon at approximately δ 14.8 ppm. The aromatic carbons appear at δ 127.1, 128.5, and 129.7 ppm, while the carbon of the C=N bond is found at δ 158.4 ppm. For 1,2-bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol, the methyl carbon signal is at δ 21.2 ppm, with aromatic carbons resonating at δ 127.8, 128.0, 128.5, 137.3, and 141.4 ppm. The carbon of the C-O bond appears at δ 83.3 ppm. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.pubopenstax.org

Key vibrational frequencies for derivatives of 1,2-Bis(4-methylphenyl)hydrazine include:

N-H stretch: Amines typically show N-H stretching vibrations in the range of 3300-3500 cm⁻¹. openstax.org Primary amines (R-NH₂) exhibit two bands in this region, while secondary amines (R₂N-H) show a single band. youtube.com

C-H stretch: Aromatic and aliphatic C-H stretching vibrations are observed between 2850-3100 cm⁻¹. libretexts.orglibretexts.org

C=N stretch: The carbon-nitrogen double bond (imine) shows a characteristic absorption in the range of 1600-1631 cm⁻¹. rsc.org

C-C stretch (in-ring): Aromatic ring C-C stretching vibrations typically appear in the regions of 1400-1500 cm⁻¹ and 1585-1600 cm⁻¹. libretexts.org

Mass Spectrometry (MS, HRMS, LC-MS, ESI) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through ionization and fragmentation. uni-saarland.dechemguide.co.uk High-resolution mass spectrometry (HRMS) offers precise mass measurements, aiding in the determination of elemental composition. bris.ac.uk

In the analysis of hydrazine (B178648) derivatives, techniques like electrospray ionization (ESI) are often used. The mass spectra typically show the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺). rsc.org The fragmentation pattern, which results from the breakup of the molecular ion, provides valuable clues about the molecule's structure. youtube.comraco.cat For instance, in the mass spectrum of some arylazo derivatives, the molecular ion is often the base peak, indicating its relative stability. raco.cat

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The absorption spectrum provides insights into the electronic structure of the compound. For example, a derivative, (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine, exhibits an absorption maximum in the UV region. researchgate.net Similarly, other hydrazine derivatives show absorption maxima between 355-385 nm. researchgate.net The solvent can influence the position of these absorption bands; for instance, a DMSO solution of a photoresponsive molecule derivative changes color upon interaction with hydrazine, indicating a significant shift in its UV-Vis absorption spectrum. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of a molecule reveals how individual molecules are arranged in the solid state and the nature of the forces holding them together. In many hydrazine derivatives, the crystal packing is stabilized by a network of intermolecular interactions.

Computational and Theoretical Chemistry Studies on 1,2 Bis 4 Methylphenyl Hydrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying medium to large-sized molecules like 1,2-Bis(4-methylphenyl)hydrazine. These calculations are foundational for understanding the molecule's electronic characteristics and predicting its behavior in chemical reactions.

Electronic structure analysis through DFT reveals the distribution of electrons within a molecule, which is key to its properties. Two important aspects of this analysis are the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For aromatic hydrazines, the HOMO is typically localized on the nitrogen atoms and the phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions denote areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. For 1,2-Bis(4-methylphenyl)hydrazine, the regions around the nitrogen atoms are expected to be electron-rich (red), making them likely sites for interaction with electrophiles.

Below is an illustrative table of calculated electronic properties for a molecule like 1,2-Bis(4-methylphenyl)hydrazine, based on typical values for similar compounds from DFT studies. imist.makbhgroup.in

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.5 D | Measure of the overall polarity of the molecule |

DFT calculations allow for the determination of various chemical reactivity descriptors that quantify the reactivity of a molecule. nih.govresearchgate.net These descriptors are derived from the electronic structure and provide a more quantitative picture of chemical behavior than FMO analysis alone. nih.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

An illustrative table of these descriptors for 1,2-Bis(4-methylphenyl)hydrazine is presented below.

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | I ≈ -EHOMO | 5.2 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 0.8 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.0 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.2 eV |

| Global Electrophilicity Index (ω) | ω = μ² / 2η | 2.05 eV |

DFT is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For reactions involving 1,2-Bis(4-methylphenyl)hydrazine, such as oxidation or rearrangement, DFT can be used to:

Propose plausible reaction mechanisms.

Calculate the activation energies for different pathways.

Characterize the geometry and electronic structure of transition states.

For instance, in the oxidation of hydrazines, DFT can help to distinguish between different mechanistic possibilities, such as a stepwise process involving a radical cation intermediate or a concerted pathway.

Molecular Dynamics and Reaction Dynamics Simulations

While DFT provides a static picture of molecular systems, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules and reactions.

MD simulations follow the trajectories of atoms over time by solving Newton's equations of motion. In the context of reaction dynamics, these simulations can be initiated from the transition state region of a potential energy surface. By running a large number of trajectories, it is possible to understand the dynamic factors that influence the outcome of a reaction.

For a molecule like 1,2-Bis(4-methylphenyl)hydrazine, trajectory simulations could be used to study:

The dynamics of its conformational changes.

The detailed atomic motions during a reaction, such as a pericyclic reaction if the molecule were to be part of a larger system undergoing such a transformation.

The influence of solvent molecules on the reaction dynamics.

A key question in many organic reactions is whether the reaction proceeds in a single, concerted step or through multiple, stepwise stages. While the potential energy surface can provide clues, reaction dynamics simulations offer a more definitive answer.

By analyzing the timing of bond-breaking and bond-forming events along the simulated trajectories, dynamic criteria can be established to distinguish between concerted and stepwise mechanisms. For example, in a concerted reaction, the relevant bonds would be expected to break and form within a very short time window of each other. In a stepwise reaction, there would be a distinct time lag between these events, corresponding to the lifetime of an intermediate.

These dynamic studies provide a deeper understanding of reaction mechanisms beyond the static picture offered by the potential energy surface alone.

Analysis of Non-Covalent Interactions

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. This method maps various properties onto a surface defined by the points where the contribution of the molecule's electron density is equal to the contribution from all other molecules in the crystal.

A typical Hirshfeld surface analysis for a molecule like 1,2-bis(4-methylphenyl)hydrazine would involve:

dnorm Surface: This surface highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are significant for stabilizing the crystal packing.

Two-Dimensional Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of contacts, such as H···H, C···H, and N···H, can be derived from these plots. For organic molecules rich in hydrogen, H···H contacts often dominate, reflecting the importance of van der Waals forces. Current time information in Bangalore, IN. The presence of aromatic rings and the hydrazine (B178648) moiety would also suggest the possibility of C-H···π and N-H···π interactions.

Without specific data for 1,2-bis(4-methylphenyl)hydrazine, a quantitative breakdown of these interactions is not possible.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

The hydrazine moiety (-NH-NH-) in 1,2-bis(4-methylphenyl)hydrazine contains hydrogen bond donors (the N-H groups). The nitrogen atoms can also act as hydrogen bond acceptors. The presence and nature of hydrogen bonds are critical in determining the molecular conformation and the packing of molecules in the crystal lattice.

Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonds would depend on the conformation of the molecule. For instance, a hydrogen bond could potentially form between an N-H group and the π-system of the adjacent phenyl ring.

Intermolecular Hydrogen Bonding: It is highly probable that intermolecular N-H···N or N-H···π hydrogen bonds play a significant role in the crystal packing of 1,2-bis(4-methylphenyl)hydrazine, linking molecules into chains, sheets, or more complex three-dimensional networks. In related structures, such as 1,2-bis(p-tolylsulfonyl)hydrazine, N-H···O hydrogen bonds form chain structures. nih.govnih.gov

A definitive characterization of these hydrogen bonding networks, including their geometry (bond lengths and angles) and energetic contributions, would require specific crystallographic data for 1,2-bis(4-methylphenyl)hydrazine.

Advanced Applications in Organic Synthesis and Materials Science for 1,2 Bis 4 Methylphenyl Hydrazine

Role as Key Synthetic Intermediates and Building Blocks

The reactivity of the N-N bond and the presence of nucleophilic nitrogen atoms make 1,2-Bis(4-methylphenyl)hydrazine a pivotal starting material for constructing more complex molecular frameworks.

1,2-Bis(4-methylphenyl)hydrazine is a fundamental building block for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceutical and functional materials. Hydrazine (B178648) derivatives are widely used as intermediates in the synthesis of drugs with a range of properties. ontosight.ai The hydrazine moiety can react with suitable precursors to form stable ring systems.

For instance, hydrazine salts are employed in the modular synthesis of 3,6-disubstituted-1,2,4-triazines. acs.org Similarly, other hydrazine derivatives are crucial for creating 1,2,4-triazole (B32235) rings through cyclization reactions. nih.govnih.gov The general strategy involves the condensation of the hydrazine with a molecule containing appropriate functional groups, leading to the formation of five- or six-membered heterocycles. The reaction of methylhydrazine with a di-4-pyrimidinyl carbonate, for example, leads to the formation of a 1-methyl-2-(4-pyrimidinyl)hydrazine, demonstrating the substitution reactions that hydrazine derivatives undergo to create more complex structures. researchgate.net These heterocyclic scaffolds are of significant interest due to their diverse biological activities. researchgate.net

Table 1: Synthesis of Heterocycles from Hydrazine Derivatives

| Precursor Class | Reagent Type | Resulting Heterocycle | Reference(s) |

| Hydrazine Salts | β-Keto-N-acylsulfonamides | 1,2,4-Triazine | acs.org |

| Hydrazine Derivatives | Compounds with appropriate functional groups | 1,2,4-Triazole | nih.govnih.gov |

| Hydrazones | Intramolecular cyclization | Various Heterocycles | mtct.ac.in |

| Methylhydrazine | Di-4-pyrimidinyl carbonate | Substituted Pyrimidine | researchgate.net |

A significant application of hydrazines in organic synthesis is their role as precursors to highly reactive intermediates like diazo compounds and carbenes. The transformation sequence typically begins with the conversion of the hydrazine to a hydrazone. Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, can then be oxidized using reagents like silver oxide or through electrochemical methods to yield diazo compounds. wikipedia.orgorganic-chemistry.orgnih.gov

Diazo compounds are exceptionally useful synthetic tools. thieme-connect.de Their primary utility lies in their ability to generate carbenes upon thermolysis or photolysis. wikipedia.orgthieme-connect.de Carbenes are neutral, high-energy species that participate in a variety of powerful chemical transformations, including:

Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) rings. wikipedia.orgorganic-chemistry.org

C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-C bonds, a reaction useful for late-stage functionalization. researchgate.net

Ylide Formation: Reaction with heteroatoms to form ylides, which can undergo subsequent rearrangements. thieme-connect.de

This pathway from a stable hydrazine such as 1,2-Bis(4-methylphenyl)hydrazine to a transient carbene intermediate provides chemists with a reliable method to access these reactive species for constructing complex molecules. oregonstate.edu

Applications in Catalysis and Coordination Chemistry

The electron-rich nitrogen atoms in 1,2-Bis(4-methylphenyl)hydrazine make it an excellent candidate for applications in coordination chemistry, where it can function as a ligand for various metal ions.

Hydrazine derivatives and their corresponding hydrazones are well-established ligands in coordination chemistry, known for forming stable complexes with transition metals. mtct.ac.inresearchgate.net The lone pair of electrons on each nitrogen atom allows the molecule to act as a Lewis base, donating electron density to a metal center. researchgate.net Depending on the coordination environment, these ligands can be bidentate, coordinating through two donor sites. nih.govmtct.ac.in

The synthesis of metal complexes often involves reacting an alcoholic solution of the ligand with a suitable metal salt, leading to the formation of a crystalline precipitate. nih.gov For example, N,O-chelating hydrazido-palladium complexes have been successfully synthesized from 1,2-bis(trifluoroacetyl)hydrazine, a related diacylhydrazine, demonstrating the capacity of the hydrazine backbone to coordinate with metals like palladium. mdpi.com The resulting metal complexes can exhibit interesting geometries and properties, driven by the structure of the hydrazine-based ligand. mtct.ac.in

Chelating agents are molecules that can bind to a single metal ion through multiple donor atoms, forming a stable, ring-like structure known as a chelate. nih.govmdpi.com The structure of 1,2-Bis(4-methylphenyl)hydrazine, with two nitrogen atoms in close proximity, makes it an effective chelating agent. The two nitrogen atoms can simultaneously coordinate to a metal ion, forming a stable five-membered ring, a common structural motif in coordination chemistry. mtct.ac.in

The hydrazine moiety itself is recognized as an effective metal chelator. nih.govrsc.org Hydrazide-based molecules have been developed specifically for their ability to form stable complexes with heavy metal ions. google.com This chelating ability is foundational to their use in various applications, from inhibiting metal-dependent enzymes to forming organometallic catalysts. mtct.ac.inrsc.org The formation of these stable metal chelates is a direct consequence of the ligand's structure, which allows for the sequestration of metal ions from their environment. nih.gov

Table 2: Coordination and Chelation Properties of Hydrazine Derivatives

| Property | Description | Structural Basis | Reference(s) |

| Ligand Function | Acts as a mono- or bidentate ligand for transition metals. | Lone pair of electrons on nitrogen atoms available for donation to metal centers. | nih.govmtct.ac.inresearchgate.net |

| Chelation | Forms stable ring structures (chelates) with metal ions. | Two adjacent nitrogen atoms coordinate to a single metal ion, typically forming a five-membered ring. | nih.govnih.govrsc.org |

| Complex Formation | Reacts with metal salts to form stable coordination complexes. | The chelate effect enhances the stability of the resulting metal complex. | mtct.ac.ingoogle.com |

Contributions to Materials Science and Related Technologies

While direct, large-scale applications of 1,2-Bis(4-methylphenyl)hydrazine in materials science are not extensively documented, its chemical properties suggest significant potential. Hydrazine derivatives are known to be key components in the production of certain dyes and pigments. ontosight.ai Specifically, they are used in the synthesis of azo dyes, which are a major class of colorants. irapa.orgcymitquimica.com

Furthermore, the ability of hydrazine-based systems to form stable metal complexes is relevant to the design of new functional materials. Metal-organic frameworks (MOFs) and coordination polymers rely on the self-assembly of organic ligands and metal ions. The chelating nature of 1,2-Bis(4-methylphenyl)hydrazine makes it a potential candidate for constructing such materials, which could have applications in catalysis, gas storage, or sensing. Some heterocyclic compounds derived from hydrazines, such as thiadiazoles, have been investigated for use as conducting polymers. sysrevpharm.org The versatility of 1,2-Bis(4-methylphenyl)hydrazine as a synthetic precursor to heterocycles and a ligand for metals positions it as a valuable compound for future exploration in materials science.

Exploration in the Development of Advanced Materials Exhibiting Unique Electronic Properties

There is currently a lack of specific research detailing the use of 1,2-Bis(4-methylphenyl)hydrazine in advanced electronic materials. However, its direct oxidation product, 4,4'-dimethylazobenzene (B1265379) , is a well-studied photoresponsive molecule with unique electronic properties that are foundational to certain advanced materials.

Azobenzene (B91143) and its derivatives like 4,4'-dimethylazobenzene are known for their ability to undergo reversible isomerization from a stable trans form to a metastable cis form upon irradiation with UV light. This transformation alters the molecule's geometry, dipole moment, and absorption spectrum, which are key features for creating photoresponsive or "smart" materials. Research has shown that incorporating azobenzene derivatives into polymer blends, for instance with poly(methyl methacrylate), can create materials that change their surface polarity when exposed to UV light. This photo-switching capability is a cornerstone for developing photonic devices, optical data storage, and photo-controlled electronics.

The electronic properties of these azobenzene derivatives are central to their function. The isomerization process represents a change in the molecular electronic state, which can be harnessed in various advanced material applications.

Table 1: Properties of 4,4'-Dimethylazobenzene

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂ |

| Appearance | Orange-Red Crystalline Solid |

| Isomerization | Reversible trans-cis isomerization under UV/Visible light |

| Application Area | Photoresponsive polymers, Photonic devices |

Applications in Dyeing Processes and as Chemosensors

Although direct application of 1,2-Bis(4-methylphenyl)hydrazine in commercial dyeing processes is not documented, its chemical nature points to potential relevance. The hydrazine functional group can be a precursor in the synthesis of various dyes. For instance, many hydrazine derivatives are used to create dyes for textiles. google.com The oxidation of 1,2-Bis(4-methylphenyl)hydrazine yields 4,4'-dimethylazobenzene, an azo compound. Azo compounds are the largest and most important group of synthetic dyes, characterized by the nitrogen-nitrogen double bond (-N=N-) which acts as a chromophore, responsible for the color of the molecule.

In the field of chemical sensing, hydrazines and their derivatives are valuable building blocks for creating chemosensors. researchgate.net The condensation reaction between a hydrazine, such as the related p-tolylhydrazine, and a carbonyl compound (an aldehyde or ketone) forms a hydrazone. This hydrazone scaffold is widely used in the design of colorimetric and fluorescent chemosensors for detecting various ions and molecules. researchgate.net The interaction between the sensor and the target analyte can trigger a detectable change, such as a shift in color or fluorescence, often due to processes like intramolecular charge transfer (ICT) or chelation-enhanced fluorescence (CHEF). While specific chemosensors based on 1,2-Bis(4-methylphenyl)hydrazine have not been reported, its structure is amenable to the synthesis of such sensor molecules.

Potential Uses in Polymer Chemistry and Nanomaterial Synthesis

The potential for 1,2-Bis(4-methylphenyl)hydrazine in polymer chemistry and nanomaterial synthesis is largely extrapolated from the known applications of its derivatives and the hydrazine functional group itself.

Polymer Chemistry: As mentioned, the oxidation product 4,4'-dimethylazobenzene is a key component in photoresponsive polymers. These "azopolymers" are created by incorporating the azobenzene unit into the polymer structure, either in the main chain or as a side group. rsc.org The reversible isomerization of the azobenzene units allows for the photomechanical control of the polymer's shape, surface topography, and optical properties. This has led to applications in areas such as photo-actuators, holographic gratings, and smart coatings. rsc.org

Nanomaterial Synthesis: Hydrazine and its derivatives are widely used as powerful reducing agents in the synthesis of metallic nanoparticles. nih.govresearchgate.netepj-conferences.org In a typical synthesis, a hydrazine compound reduces metal salts in a solution, leading to the formation of metal atoms that then aggregate into nanoparticles. researchgate.net Hydrazine can also play a dual role by acting as a stabilizer for the newly formed nanoparticles, preventing them from aggregating further by chemisorbing onto their surface. researchgate.net For example, hydrazine hydrate (B1144303) has been successfully used as a reducing agent to synthesize magnetic iron oxide (Fe₃O₄) and silver-iron (AgFe) nanoparticles for biomedical applications. epj-conferences.org Given its hydrazine core, 1,2-Bis(4-methylphenyl)hydrazine could potentially serve a similar function as a reducing and capping agent in the controlled synthesis of various nanomaterials.

The use of specific dyes in dye-sensitized solar cells (DSSCs) is a major area of research, but applications currently focus on other classes of dyes. wikipedia.orgmdpi.comscispace.comrsc.org

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| 1,2-Bis(4-methylphenyl)hydrazine | C₁₄H₁₆N₂ |

| 4,4'-Dimethylazobenzene | C₁₄H₁₄N₂ |

| p-Tolylhydrazine | C₇H₁₀N₂ |

| Poly(methyl methacrylate) | (C₅H₈O₂)n |

| Hydrazine | N₂H₄ |

| Hydrazine hydrate | N₂H₄·H₂O |

| Iron(III) oxide | Fe₂O₃ |

Future Research Directions and Emerging Perspectives for 1,2 Bis 4 Methylphenyl Hydrazine

Development of Novel and Environmentally Sustainable Synthetic Routes

The development of eco-friendly and efficient synthetic methods for 1,2-Bis(4-methylphenyl)hydrazine is a primary area for future investigation. Current synthetic strategies for similar hydrazine (B178648) compounds often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of catalytic and green synthetic routes.

One promising approach involves the use of transition metal catalysts to facilitate the coupling of p-tolyl precursors. Research into the catalytic N,N-dialkylation of acylhydrazides using ruthenium pincer catalysts has demonstrated a one-pot synthesis with water as the only byproduct, offering a green alternative to traditional methods. organic-chemistry.org Exploring similar catalytic systems for the direct arylation of hydrazine or the coupling of p-tolyl precursors could lead to more sustainable synthetic pathways for 1,2-Bis(4-methylphenyl)hydrazine.

Furthermore, green oxidation methods for aromatic hydrazides using recyclable reagents like oxoammonium salts present another avenue for environmentally benign synthesis. acs.orgodu.edu Investigating the adaptation of such methods for the final oxidation step in a potential multi-step synthesis of 1,2-Bis(4-methylphenyl)hydrazine from a suitable precursor could significantly reduce the environmental impact. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these novel synthetic strategies. mdpi.com

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-N Coupling | High efficiency, selectivity, and potential for milder reaction conditions. | Development of novel catalysts, optimization of reaction parameters. |

| Green Oxidation of Precursors | Use of recyclable and less toxic oxidizing agents, reduced waste generation. | Identification of suitable precursors and optimization of green oxidation conditions. |

| One-Pot Syntheses | Reduced purification steps, improved overall yield, and process efficiency. | Design of multi-component reactions that lead directly to the target molecule. |

Exploration of Undiscovered Reactivity Patterns and Elucidation of Complex Mechanistic Pathways

The reactivity of 1,2-Bis(4-methylphenyl)hydrazine is largely unexplored. Future research should aim to uncover its unique reactivity patterns and elucidate the mechanisms governing its transformations. Key areas of interest include its oxidation, reduction, and thermal decomposition behaviors.

The oxidation of 1,2-diarylhydrazines typically leads to the corresponding azo compounds. A detailed study of the oxidation of 1,2-Bis(4-methylphenyl)hydrazine could reveal insights into the kinetics and mechanism of this transformation. Computational analysis suggests that the oxidation of 1,2-diphenylhydrazine (B7769752) by an oxoammonium salt proceeds via a hydride transfer mechanism. acs.org Similar computational studies on 1,2-Bis(4-methylphenyl)hydrazine could provide valuable predictions of its oxidation pathway. The oxidation of aldehyde NN-disubstituted hydrazones has been shown to proceed in two steps, involving a carbon-nitrogen bond cleavage followed by further oxidation. rsc.org Investigating analogous reactions for 1,2-Bis(4-methylphenyl)hydrazine could uncover novel reactivity.

The thermal decomposition of hydrazines is another critical area for investigation. Studies on the thermal decomposition of hydrazine and methylhydrazine have utilized reactive dynamics simulations to understand the reaction mechanisms and influencing factors like temperature and pressure. nih.govenergetic-materials.org.cnnasa.govdtic.milenergetic-materials.org.cn Applying similar experimental and computational techniques to 1,2-Bis(4-methylphenyl)hydrazine would provide crucial data on its thermal stability and decomposition products, which is vital for safe handling and potential applications at elevated temperatures.

Expansion of Applications into Novel Areas of Materials Science and Chemical Engineering

While specific applications for 1,2-Bis(4-methylphenyl)hydrazine are yet to be established, its structural motifs suggest potential utility in materials science and chemical engineering. The presence of two p-tolyl groups and a reactive N-N bond makes it an interesting building block for polymers and functional materials.

Hydrazine derivatives have been utilized in the synthesis of poly(diacylhydrazines), which are thermally and chemically stable polymers that can undergo on-demand degradation. mdpi.com The incorporation of the 1,2-Bis(4-methylphenyl)hydrazine unit into polymer backbones could lead to new materials with tailored thermal, mechanical, and degradation properties. Its bifunctional nature also makes it a candidate for use as a crosslinking agent in polymer synthesis.

In the realm of functional materials, hydrazine-based compounds have been explored for their role in the formation of metal nanoparticle-functionalized porous membranes. researchgate.net The reducing properties of the hydrazine moiety could be harnessed for the in-situ synthesis of metal nanoparticles within a polymer matrix, leading to novel catalytic or electronic materials. Furthermore, the aromatic nature of the p-tolyl groups could impart desirable electronic or optical properties to materials derived from this compound.

Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design

Advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of 1,2-Bis(4-methylphenyl)hydrazine before engaging in extensive experimental work. DFT calculations can provide insights into the molecule's electronic structure, vibrational frequencies, and thermodynamic properties. nih.gov

For instance, DFT can be employed to calculate the HOMO-LUMO energy gap, which is crucial for understanding the molecule's electronic transitions and potential applications in optoelectronic materials. scispace.com Hirshfeld surface analysis, another computational technique, can be used to visualize and quantify intermolecular interactions, which is important for understanding the crystal packing and solid-state properties of the compound. nih.govmdpi.com

Furthermore, computational studies can be instrumental in the rational design of new molecules based on the 1,2-Bis(4-methylphenyl)hydrazine scaffold. By systematically modifying the substituents on the phenyl rings, it is possible to tune the electronic and steric properties of the molecule to achieve desired functionalities. This predictive approach can guide synthetic efforts towards the development of new materials with optimized properties for specific applications. nagasaki-u.ac.jp The integration of computational chemistry will undoubtedly accelerate the exploration and application of this promising chemical compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.